molecular formula C19H16F2N2O B2631682 N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 303091-75-0

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2631682
CAS No.: 303091-75-0
M. Wt: 326.347
InChI Key: VRYMIEODZZHJJM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a naphthylmethylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide typically involves the reaction of 3,4-difluoroaniline with 1-naphthylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,4-difluoroaniline is reacted with acetic anhydride to form N-(3,4-difluorophenyl)acetamide.

    Step 2: N-(3,4-difluorophenyl)acetamide is then reacted with 1-naphthylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: It may be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and naphthylmethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[1-(3,4-difluorophenyl)ethyl]amino}phenyl)acetamide
  • N-(3-{1-[(3,4-difluorophenyl)amino]ethyl}phenyl)acetamide

Uniqueness

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide is unique due to the presence of both difluorophenyl and naphthylmethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O/c20-17-9-8-15(10-18(17)21)23-19(24)12-22-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,22H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMIEODZZHJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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